2-Cyanobenzylzinc bromide

Organozinc reagent Regioisomer comparison Physical property specification

Researchers requiring installation of a 2-cyanobenzyl (sp³) moiety onto aryl electrophiles often face incompatibility with Grignard/organolithium reagents or the sp² limitation of Suzuki coupling. 2-Cyanobenzylzinc bromide solves this via Negishi cross-coupling. • Enables sp³-sp² C-C bond formation inaccessible via Suzuki boronic acids; ortho-nitrile remains intact for downstream hydrolysis, reduction, or cycloaddition. • Compatible with esters, ketones, and additional nitriles-eliminates protection/deprotection sequences. • Supplied as pre-formulated 0.5 M solution in THF for accurate stoichiometric dispensing; validated for aryl nonaflate electrophiles with Pd(dba)₂.

Molecular Formula C8H6BrNZn
Molecular Weight 261.4 g/mol
CAS No. 199465-66-2
Cat. No. B176707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanobenzylzinc bromide
CAS199465-66-2
Molecular FormulaC8H6BrNZn
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESC=C1C=CC=CC1=C=[N-].[Zn+]Br
InChIInChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1
InChIKeyFRRLGGRYFJXNSD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanobenzylzinc Bromide for Negishi Cross-Coupling


2-Cyanobenzylzinc bromide (CAS 199465-66-2) is a functionalized organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran, with a molecular weight of 261.43 g/mol and a density of 0.993 g/mL at 25 °C . The compound belongs to the class of benzylic organozinc halides and bears a nitrile functional group ortho to the zinc-bearing methylene carbon . It is primarily employed as a nucleophilic coupling partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions to install 2-cyanobenzyl moieties onto aryl or heteroaryl electrophiles, enabling the construction of complex pharmaceutical and agrochemical intermediates . The nitrile group imparts both synthetic versatility as a handle for further derivatization and electron-withdrawing character that modulates the reactivity of the organozinc center .

Workflow Negishi cross-coupling with aryl or heteroaryl electrophiles
Key Feature Installs sp³ 2-cyanobenzyl moiety; nitrile handle intact
Format Pre-formulated 0.5 M solution in THF for direct use

Why 2-Cyanobenzylzinc Bromide Cannot Be Substituted


In procurement and experimental design, substitution of 2-cyanobenzylzinc bromide with unfunctionalized benzylzinc bromide or with boronic acid/ester alternatives introduces critical differences in reactivity, functional group compatibility, and synthetic efficiency. Benzylzinc bromide lacks the ortho-nitrile group required for downstream transformations such as hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition chemistry—necessitating additional de novo installation steps that reduce overall yield and increase step count . Conversely, while 2-cyanophenylboronic acids or pinacol esters can be employed in Suzuki-Miyaura couplings, they are restricted to sp²–sp² bond formation and cannot introduce the benzylic (sp³) carbon linkage that is the defining feature of 2-cyanobenzylzinc bromide in Negishi coupling . Additionally, organozinc reagents demonstrate broader functional group tolerance than the corresponding Grignard or organolithium alternatives, enabling coupling in the presence of sensitive moieties including esters, nitriles, and ketones [1]. The specific ortho-cyanobenzyl motif cannot be replicated by para- or meta-regioisomers due to altered steric and electronic effects on catalyst coordination and subsequent cross-coupling yields .

Alternative
2-Cyanobenzylzinc bromide (target reagent)
Benzylzinc bromide lacks the ortho-nitrile group, requiring de novo installation steps that may reduce overall yield.
2-Cyanophenylboronic acids are limited to sp²–sp² Suzuki coupling and cannot introduce the benzylic sp³ carbon center.
Para- or meta-cyano regioisomers introduce altered steric and electronic effects on catalyst coordination, which may shift cross-coupling outcomes.

Quantitative Evidence for 2-Cyanobenzylzinc Bromide Differentiation


Physical Properties vs. 4-Cyanobenzylzinc Bromide Regioisomer

2-Cyanobenzylzinc bromide (CAS 199465-66-2, MW 261.43 g/mol) is supplied as a standardized 0.5 M solution in THF with a density of 0.993 g/mL at 25 °C and a flash point of -17 °C (closed cup) . In contrast, the para-substituted regioisomer 4-cyanobenzylzinc bromide (CAS 135579-87-2) has a distinct molecular weight of 258.90 g/mol (exact mass) and a monoisotopic mass of 258.89750 g/mol . These differences arise from the structural variation in substitution pattern and are critical for stoichiometric calculations in multi-step syntheses where precise reagent equivalents must be maintained . The ortho-substitution also influences solubility and aggregation state in THF solution, which can affect reaction kinetics and catalyst activation profiles in Negishi couplings .

Physical properties vs. 4-cyano regioisomer
Specification review
MW 261.43 g/mol vs. 258.90 g/mol (exact mass)
Regioisomer identity impacts stoichiometric calculations.
Density and flash point specifications also differ; review lot-specific COA.
Organozinc reagent Regioisomer comparison Physical property specification

sp³–sp² Bond Formation via Negishi vs. Suzuki–Miyaura Limitation

2-Cyanobenzylzinc bromide is specifically designed for Negishi cross-coupling to install benzylic (sp³) carbon moieties onto aryl or heteroaryl halides . In contrast, Suzuki–Miyaura coupling using boronic acids or esters is inherently limited to sp²–sp² bond formation and cannot introduce an sp³-hybridized benzyl carbon center [1]. A class-level study of diarylethanone synthesis demonstrated that carbonylative Negishi couplings using benzylzinc bromide (a structural analog) proceeded with isolated yields in the range of 47–84% across various substrates [2]. While direct head-to-head data for 2-cyanobenzylzinc bromide versus its boronic acid counterpart is not available in the open literature, the fundamental mechanistic distinction—that Negishi reagents enable sp³–sp² coupling while Suzuki reagents do not—constitutes a categorical differentiation relevant to retrosynthetic planning and reagent procurement [1].

sp³–sp² bond formation vs. Suzuki
Class-level
Negishi enables benzylic sp³–sp² coupling; Suzuki limited to sp²–sp²
Categorical difference in hybridization compatibility for retrosynthetic planning.
Analog benzylzinc bromide yields 47–84% in carbonylative Negishi.
Negishi coupling sp³–sp² bond formation Suzuki–Miyaura comparison

Ortho-Cyano Electronic Effect on Reactivity vs. Unsubstituted Benzylzinc

The ortho-cyano group on 2-cyanobenzylzinc bromide exerts an electron-withdrawing inductive effect that modulates the nucleophilicity of the benzylic carbon–zinc bond, influencing both transmetalation rates and catalyst compatibility in Negishi couplings . Unfunctionalized benzylzinc bromide (CAS 15278-96-7) lacks this electronic perturbation and exhibits different reactivity profiles . A recent cobalt-catalyzed Negishi coupling study of benzylzinc bromide congeners demonstrated that the presence of a nitrile group is tolerated under CoBr₂/solvent conditions, enabling diarylmethane synthesis without nitrile reduction or catalyst poisoning—a finding directly applicable to 2-cyanobenzylzinc bromide [1]. While quantitative rate constant differences between ortho-cyano-substituted and unsubstituted benzylzinc bromides are not explicitly reported, the established tolerance of nitrile functionality in cobalt- and palladium-catalyzed Negishi systems [1] confirms that the cyano group remains intact throughout coupling, preserving the handle for subsequent synthetic manipulations .

Ortho-cyano electronic effect
Class-level
Electron-withdrawing –I effect; nitrile tolerance verified in Co/Pd systems
Nitrile remains intact for downstream synthetic manipulations.
Quantitative rate differences vs. unsubstituted benzylzinc not explicitly reported.
Electronic effects Nitrile functional group Catalyst compatibility

Validated Synthesis of Trifluoromethylbiphenyl Intermediate

2-Cyanobenzylzinc bromide has been explicitly validated for the synthesis of 4-(2-cyanobenzyl)-3′-(trifluoromethyl)biphenyl via reaction with an aryl nonaflate electrophile in the presence of Pd(dba)₂ catalyst . This application demonstrates compatibility with the nonaflate leaving group—a less common electrophile than aryl halides or triflates—and with the Pd(dba)₂ catalyst system . While isolated yield data for this specific transformation is not publicly disclosed in vendor documentation, the documented procedure establishes a validated synthetic pathway that is not available with alternative regioisomers or unfunctionalized benzylzinc reagents . In a related context, benzylzinc bromide carbonylative Negishi couplings using Pd(dba)₂ as catalyst achieved isolated yields up to 84% for diarylethanone products, providing a class-level benchmark for the catalytic system [1].

Validated trifluoromethylbiphenyl synthesis
Data to verify
Pd(dba)₂-catalyzed coupling with aryl nonaflate electrophile
Demonstrates compatibility with less common nonaflate leaving groups.
Isolated yield data not publicly disclosed; review vendor documentation.
Pharmaceutical intermediate Aryl nonaflate coupling Pd(dba)₂ catalysis

Organozinc Solution Stability: DMF vs. THF Storage

A 2025 ACS study evaluating organozinc reagent stability in N,N-dimethylformamide (DMF) versus tetrahydrofuran (THF) found only marginal differences in decomposition rates between the two solvents, following zero-order kinetics [1]. Organozinc compounds in DMF demonstrated decent stability towards degradation and high reactivity in Negishi cross-coupling, with storage and successful application possible for more than 6 months after preparation [1]. The study further identified that LiCl additive significantly impacts stability in both solvents [1]. While 2-cyanobenzylzinc bromide was not the specific substrate in this study, the findings represent class-level behavior for functionalized organozinc reagents and provide a stability benchmark relevant to procurement decisions regarding solvent choice and shelf-life expectations [1].

Organozinc solution stability
Class-level
Marginal decomposition difference in DMF vs. THF; >6 months stability possible
Informs proper storage protocols and shelf-life expectations.
LiCl additive significantly impacts stability; study not performed on exact compound.
Organozinc stability Solvent comparison Long-term storage

2-Cyanobenzylzinc Bromide Application Scenarios


Biaryl Pharmaceutical Intermediate Synthesis via Pd(dba)₂ Coupling

Procure 2-cyanobenzylzinc bromide when the synthetic route requires installation of a 2-cyanobenzyl group onto an aryl electrophile bearing a nonaflate leaving group. This reagent is specifically validated for coupling with aryl nonaflates in the presence of Pd(dba)₂ catalyst to yield 4-(2-cyanobenzyl)-3′-(trifluoromethyl)biphenyl and related scaffolds . The ortho-cyano substitution pattern is essential for target molecule identity; regioisomeric or unfunctionalized benzylzinc reagents cannot substitute without altering the final compound [1].

sp³–sp² Retrosynthetic Coupling with Benzylic Nitrile

Use 2-cyanobenzylzinc bromide when retrosynthetic analysis indicates a disconnection at a benzylic (sp³) carbon attached to an aryl (sp²) ring. Unlike Suzuki–Miyaura coupling with boronic acids, which is limited to sp²–sp² bond formation, Negishi coupling with this organozinc reagent enables the sp³–sp² bond construction necessary to incorporate the benzylic nitrile motif . The nitrile group remains intact throughout the coupling, preserving the handle for subsequent transformations such as hydrolysis or reduction [1].

Functional Group Tolerance and Nitrile Preservation

Select 2-cyanobenzylzinc bromide for Negishi couplings performed in the presence of other sensitive functional groups (e.g., esters, ketones, additional nitriles) where organolithium or Grignard reagents would be incompatible. Class-level evidence demonstrates that nitrile-containing organozinc reagents retain their integrity in cobalt- and palladium-catalyzed Negishi systems without reduction or catalyst poisoning . This tolerance reduces the need for protection/deprotection sequences, improving overall synthetic efficiency [1].

Standardized Concentration and Storage for Scaled Reactions

Procure 2-cyanobenzylzinc bromide as a pre-formulated 0.5 M solution in THF (density 0.993 g/mL) to eliminate variability associated with in situ organozinc generation . The standardized concentration facilitates accurate stoichiometric dispensing in both milligram-scale discovery and multi-gram development campaigns. Storage at 2–8 °C under inert atmosphere is recommended; class-level stability studies indicate that organozinc reagents in THF or DMF can be stored for over 6 months with minimal decomposition, provided proper handling is maintained [1].

Application
Selection Property
Validation Focus
Biaryl pharmaceutical intermediate synthesis
Pd(dba)₂ and aryl nonaflate compatibility
Verify coupling efficiency with nonaflate electrophiles under inert conditions
sp³–sp² retrosynthetic coupling
Negishi-specific benzylic carbon installation
Confirm sp³–sp² bond formation; rule out Suzuki pathway limitations
Functional group tolerance studies
Ortho-cyano group integrity and catalyst compatibility
Assess nitrile retention post-coupling in presence of sensitive moieties
Scaled reaction campaigns
Standardized 0.5 M THF solution and storage stability
Review lot-specific concentration and storage-induced decomposition thresholds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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